7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride
Overview
Description
7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.77 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is represented by the formula C18H14ClNO . The structure includes a quinoline ring, which is a heterocyclic aromatic organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride include a molecular weight of 295.77 . More specific properties like melting point, boiling point, and solubility are not provided in the sources.Scientific Research Applications
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
- A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
- All of the newly-synthesized compounds were characterized by 1H-NMR, 13C-NMR, and HRMS .
- The antibacterial activities of these compounds against Gram-negative (Escherichia coli) were evaluated .
Medicinal Chemistry
Synthesis of New Derivatives
- “7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride” is a product used for proteomics research .
- Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases and discovering markers for disease diagnosis .
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
- They play a major role in medicinal chemistry and are used as a scaffold for leads in drug discovery .
- Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
Proteomics Research
Biologically and Pharmaceutically Active Quinoline
Anticancer Agent
Safety And Hazards
properties
IUPAC Name |
7,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-8-9-14-15(18(19)21)10-16(20-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREBLKMRSGYHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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